Product packaging for Carococculine(Cat. No.:CAS No. 54302-44-2)

Carococculine

Cat. No.: B12676609
CAS No.: 54302-44-2
M. Wt: 345.4 g/mol
InChI Key: OTYKXNWPUNSPSI-PRIMNGNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carococculine is a natural alkaloid identified from the plant Cocculus carolinus . As a research chemical, it is offered for investigative purposes to contribute to phytochemical and pharmacological studies. The current scientific literature on this compound is limited, and its specific mechanisms of action, research applications, and biological targets are not fully detailed in publicly available sources. Researchers are advised to conduct their own thorough characterization and safety assessments. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO5 B12676609 Carococculine CAS No. 54302-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54302-44-2

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(1S,9R,10R)-3,12-dihydroxy-4,11-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO5/c1-20-7-6-19-9-12(21)16(22)18(25-3)15(19)11(20)8-10-4-5-13(24-2)17(23)14(10)19/h4-5,11,15,22-23H,6-9H2,1-3H3/t11-,15-,19-/m1/s1

InChI Key

OTYKXNWPUNSPSI-PRIMNGNOSA-N

Isomeric SMILES

CN1CC[C@]23CC(=O)C(=C([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC)O

Canonical SMILES

CN1CCC23CC(=O)C(=C(C2C1CC4=C3C(=C(C=C4)OC)O)OC)O

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations

Carococculine is a naturally occurring alkaloid found within the plant species Cocculus carolinus, a member of the Menispermaceae family. It has also been reported in Cocculus orbiculatus. The initial discovery and isolation of this compound were part of broader phytochemical screenings of Cocculus carolinus, which is known to produce a variety of alkaloids. These investigations have been instrumental in identifying the chemical constituents of this plant and have paved the way for more detailed studies on its individual compounds.

The primary source for the isolation of this compound has been the stems and leaves of Cocculus carolinus. Early phytochemical work on this plant led to the characterization of this compound as a new sinomenine-type alkaloid. This classification is based on its structural similarity to sinomenine, another morphinan (B1239233) alkaloid. The structural elucidation of this compound was achieved through various spectroscopic methods, which are standard procedures in the field of natural product chemistry.

Advanced Chromatographic Separation Techniques

The isolation of Carococculine from the crude plant extract of Cocculus carolinus involves a series of sophisticated chromatographic techniques. These methods are essential for separating the target alkaloid from a complex mixture of other plant constituents. The process typically begins with the extraction of the plant material, followed by multiple chromatographic steps to achieve a high degree of purity.

A foundational study on the isolation of this compound detailed a systematic approach utilizing column chromatography. The following table outlines the specifics of the chromatographic separation as reported in the initial phytochemical investigation.

Table 1: Column Chromatography Parameters for this compound Isolation

ParameterDetails
Stationary Phase Alumina (B75360)
Mobile Phase (Eluent) Chloroform (B151607)
Fraction Collection Fractions of 500 ml each were collected.
Target Fractions Fractions 10 through 17 contained this compound.
Yield 1.05 grams of this compound from the combined fractions.

Following the initial separation on an alumina column, further purification is necessary to obtain highly pure this compound. This is often achieved through subsequent chromatographic steps, such as preparative thin-layer chromatography (pTLC) or recrystallization. The table below summarizes the purification of the crude this compound obtained from the initial column chromatography.

Table 2: Purification of this compound

Purification StepDetails
Method Column Chromatography
Stationary Phase Silicic acid
Mobile Phase (Eluent) Chloroform-methanol (95:5)
Outcome Further purification of the crude this compound.
Final Purification Recrystallization
Solvent for Recrystallization Ethyl acetate (B1210297)
Final Yield 400 mg of pure this compound.

The selection of the stationary and mobile phases is critical for the successful separation of alkaloids like this compound. Alumina and silicic acid are commonly used adsorbents in column chromatography for the separation of polar compounds. The choice of chloroform and a chloroform-methanol mixture as eluents reflects the polarity of this compound and the need for a solvent system that allows for its effective separation from other alkaloids and impurities present in the extract. The systematic collection of fractions and their subsequent analysis are key to isolating the desired compound.

Structural Elucidation and Characterization

Application of Advanced Spectroscopic Techniques

Spectroscopy is the primary toolset for elucidating the structure of organic molecules. By probing how a molecule interacts with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of an organic compound. It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, the number and connectivity of hydrogen atoms can be determined. libretexts.orgoregonstate.edu Complementarily, ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment (e.g., alkane, alkene, carbonyl). libretexts.orgresearchgate.net

For Carococculine, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments establish correlations between protons that are coupled to each other, between protons and the carbons they are directly attached to, and between protons and carbons that are two or three bonds away, respectively. This allows for the unambiguous assembly of molecular fragments into the final, complete structure.

While specific NMR data tables for this compound are not publicly available in the searched literature, the general chemical shift ranges for protons and carbons in similar organic structures are well-established and serve as a guide for its structural analysis. sigmaaldrich.comwisc.edu

Table 1: General ¹H NMR Chemical Shift Ranges (Note: These are typical ranges and actual values for this compound would need to be determined experimentally.)

Type of ProtonApproximate Chemical Shift (δ) in ppm
Alkane (CH₃, CH₂, CH)0.8 - 1.9
Adjacent to Ketone (CH-C=O)1.8 - 2.5
Adjacent to Ether/Alcohol (CH-O)3.5 - 5.5
Alkene (=C-H)4.5 - 7.0
Aromatic (Ar-H)6.5 - 9.0

Data sourced from general NMR principles. oregonstate.edu

Table 2: General ¹³C NMR Chemical Shift Ranges (Note: These are typical ranges and actual values for this compound would need to be determined experimentally.)

Type of CarbonApproximate Chemical Shift (δ) in ppm
Alkane (R-C)10 - 60
Alkyne (C≡C)60 - 95
Alcohol/Ether (C-O)55 - 80
Alkene (C=C)110 - 140
Aromatic (Ar-C)110 - 165
Ketone/Aldehyde (C=O)180 - 215
Carboxylic Acid/Ester (C=O)165 - 180

Data sourced from general NMR principles. libretexts.orgwisc.edu

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. waters.com For structural elucidation, high-resolution mass spectrometry (HRMS) is critical as it provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. The molecular formula for this compound has been established as C₁₉H₂₃NO₅.

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic pieces. This process, known as fragmentation, produces a unique pattern of fragment ions in the mass spectrum. waters.comlibretexts.org Analyzing this fragmentation pattern can provide valuable clues about the molecule's structure, as the masses of the lost neutral fragments correspond to specific parts of the molecule. libretexts.orgmiamioh.edu The stability of the resulting fragment ions often dictates the major peaks observed in the spectrum. nih.gov

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₉H₂₃NO₅
Monoisotopic Mass345.15762 Da

This data is crucial for confirming the elemental composition of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed. libretexts.orgpressbooks.pub The resulting IR spectrum shows absorption bands at wavenumbers that are characteristic of specific bonds, such as O-H (alcohols), C=O (ketones, esters), and C-O (ethers). libretexts.orgucla.edu For this compound, IR spectroscopy would confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are expected based on its molecular formula. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated double bonds (alternating single and double bonds). masterorganicchemistry.comuobabylon.edu.iq The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation in a molecule. msu.edu A more extensive conjugated system generally results in absorption at a longer wavelength. masterorganicchemistry.com The UV-Vis spectrum of this compound would help to characterize any chromophores present in its structure. uobabylon.edu.iq

Determination of Stereochemistry and Absolute Configuration

Once the connectivity of the atoms in this compound is established, the next critical step is to determine its stereochemistry—the three-dimensional arrangement of its atoms. Molecules with the same connectivity but different spatial arrangements are known as stereoisomers.

This compound contains multiple chiral centers, which are carbon atoms bonded to four different groups. The specific 3D orientation at each chiral center is known as its absolute configuration and is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.orgyoutube.com Determining the correct absolute configuration is crucial, as different stereoisomers of a compound can have vastly different biological activities.

The absolute configuration of a complex molecule like this compound cannot be determined from standard NMR or MS data alone. Definitive assignment typically requires more advanced methods. One of the most reliable techniques is single-crystal X-ray crystallography, which can directly map the positions of atoms in three-dimensional space, provided a suitable crystal of the compound can be grown. nih.gov When crystallization is not possible, other methods such as vibrational circular dichroism (VCD) or derivatization of the molecule to a compound of known stereochemistry can be employed. nih.govrsc.org The specific absolute configuration of all chiral centers in this compound would need to be confirmed through such experimental methods. jackwestin.com

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Hypotheses for Carococculine Formation

The primary hypothesis for the formation of this compound centers on the oxidative coupling of the pivotal BIA intermediate, (S)-reticuline. This proposed pathway begins with the fundamental amino acid L-tyrosine. knapsackfamily.com

The key stages are outlined as follows:

Formation of (S)-Reticuline : The biosynthesis is initiated from L-tyrosine, which is converted through several enzymatic steps into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.org These two molecules are condensed by the enzyme norcoclaurine synthase (NCS) to yield (S)-norcoclaurine. frontiersin.org A sequence of methylation and hydroxylation reactions, catalyzed by enzymes such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases, then converts (S)-norcoclaurine into the central intermediate, (S)-reticuline. frontiersin.org

Oxidative Coupling : The core structure of this compound is believed to be formed through an intramolecular oxidative coupling reaction of (S)-reticuline. This type of reaction is a common theme in the biosynthesis of many benzylisoquinoline alkaloids. It is theorized that a specific cytochrome P450 enzyme catalyzes this coupling to form the characteristic proaporphine scaffold.

This compound as a Biosynthetic Intermediate to Morphinan (B1239233) Alkaloids

This compound is a significant compound in alkaloid biosynthesis but is not considered a direct intermediate in the pathway leading to morphinan alkaloids like morphine and codeine. nih.govnih.gov Both the proaporphine pathway (leading to this compound) and the morphinan pathway diverge from the same precursor, (S)-reticuline, making them distinct branches of BIA metabolism. nih.govnih.gov

The Morphinan Branch : In the biosynthesis of morphinan alkaloids, (S)-reticuline undergoes a different intramolecular oxidative coupling reaction to form the morphinandienone alkaloid salutaridine (B1681412). nih.gov This reaction is catalyzed by the enzyme salutaridine synthase. Salutaridine is then reduced by salutaridine reductase to salutaridinol, which is subsequently converted to thebaine, the first compound in the pathway with the morphinan skeleton. nih.gov

Therefore, this compound and the morphinan alkaloids represent separate biosynthetic endpoints originating from the shared precursor, (S)-reticuline.

Enzymatic Steps and Precursor Incorporation Studies

While the specific enzymes that catalyze the final steps to this compound have not been fully characterized, extensive research into benzylisoquinoline alkaloid biosynthesis provides a clear picture of the preceding enzymatic reactions. frontiersin.org

Precursor incorporation studies, a foundational technique in biosynthetic research, have consistently shown that labeled L-tyrosine is incorporated into various benzylisoquinoline alkaloids, supporting its role as the primary precursor.

Key Enzymes in the Pathway to (S)-Reticuline:

EnzymeAbbreviationFunction
Norcoclaurine synthaseNCSCatalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. frontiersin.org
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine. frontiersin.org
Coclaurine (B195748) N-methyltransferaseCNMTAdds a methyl group to the nitrogen atom of the coclaurine intermediate. frontiersin.org
N-methylcoclaurine 3'-hydroxylaseNMCHA cytochrome P450 enzyme that hydroxylates the 3' position of N-methylcoclaurine. frontiersin.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group to produce (S)-reticuline. frontiersin.org

The final transformation from (S)-reticuline to this compound is presumed to be catalyzed by a yet-to-be-identified cytochrome P450-dependent enzyme that facilitates the specific oxidative coupling.

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Carococculine and Related Morphinandienone Alkaloids

The total synthesis of morphinandienone alkaloids, including this compound, has been a significant area of research, leading to the development of several elegant and efficient synthetic routes. These approaches can be broadly categorized into biomimetic strategies and those employing classical and modern cyclization reactions.

Biomimetic Synthesis Strategies

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature. In the case of morphinandienone alkaloids, this often involves the oxidative coupling of reticuline-type precursors. researchgate.net These strategies are attractive as they can lead to a divergent synthesis, providing access to both aporphine (B1220529) and morphinandienone alkaloid skeletons from a common intermediate. researchgate.net

A key step in the biomimetic synthesis of morphinandienone alkaloids is the selective ortho-para phenol (B47542) coupling of a reticuline (B1680550) derivative. researchgate.net For instance, the use of hypervalent iodine(III) reagents has been explored to facilitate this oxidative cyclization in a continuous-flow system. researchgate.net This method allows for controlled reaction conditions, which is crucial for achieving the desired regioselectivity. researchgate.net Furthermore, chemo-enzymatic strategies have been developed, combining organic synthesis with enzymatic transformations to achieve high stereoselectivity and yield. researchgate.net For example, a prochiral intermediate can be stereoselectively reduced by an enzyme to produce (R)-reticuline, which is then subjected to an enzyme-catalyzed oxidative coupling to yield the morphinandienone core. researchgate.net

The biosynthesis of certain dibenzazonine alkaloids, which are structurally related to morphinandienones, is thought to proceed through a morphinandienone intermediate. clockss.org This has prompted biomimetic synthetic studies that explore the rearrangement of morphinandienone-type structures to access these related alkaloid frameworks. clockss.org

Classical and Modern Cyclization Reactions

A variety of classical and modern cyclization reactions have been instrumental in the total synthesis of morphinandienone alkaloids. clockss.org These methods provide powerful tools for constructing the characteristic spirocyclic core of these molecules.

Pschorr Cyclization: The Pschorr cyclization has been a cornerstone in the synthesis of morphinandienone alkaloids. clockss.orgclockss.org This reaction involves the intramolecular cyclization of a diazonium salt derived from a 1-(2-aminobenzyl)tetrahydroisoquinoline precursor. clockss.org The cyclization can be induced either thermally or photochemically. clockss.org While effective, the Pschorr cyclization can sometimes suffer from low yields due to competing side reactions such as deamination and the formation of aporphine-type byproducts. clockss.org Despite these challenges, numerous morphinandienone alkaloids have been successfully synthesized using this method. clockss.org Research has also focused on improving the Pschorr reaction by using soluble catalysts that initiate free-radical reactions, leading to shorter reaction times and increased yields. researchgate.net A photo-Pschorr reaction has also been described, utilizing photoredox catalysis to generate the key aryl radical intermediate. beilstein-journals.org

Benzene and Photocyclization: Photocyclization reactions have also been employed in the synthesis of isoquinoline (B145761) alkaloids, including those with the morphinandienone skeleton. connectedpapers.comscispace.comacs.org These reactions typically involve the irradiation of a stilbene (B7821643) or a related system to induce an intramolecular cyclization. scispace.com The Norrish-Yang photocyclization, for example, involves a 1,5-hydrogen atom transfer followed by cyclization of the resulting biradical. nih.gov

Oxidative Coupling: Phenolic oxidative coupling is a key biomimetic strategy, as mentioned earlier, but it also stands as a powerful synthetic method in its own right. clockss.orgeurekaselect.comnih.govrsc.org This reaction involves the coupling of two phenolic moieties, often catalyzed by transition metals or other oxidizing agents, to form a new carbon-carbon bond. eurekaselect.comrsc.orgchemrxiv.org In the context of morphinandienone synthesis, intramolecular oxidative coupling of a suitably substituted benzylisoquinoline precursor directly affords the morphinandienone core. researchgate.net This approach has been utilized in the synthesis of various indole (B1671886) alkaloids as well. rsc.org

Cyclization MethodDescriptionKey Features
Pschorr Cyclization Intramolecular cyclization of a diazonium salt derived from a 1-(2-aminobenzyl)tetrahydroisoquinoline. clockss.orgCan be thermally or photochemically induced; can have variable yields due to side reactions. clockss.org
Photocyclization Intramolecular cyclization induced by light, often involving stilbene-like precursors. scispace.comCan provide access to complex polycyclic systems. scispace.com
Oxidative Coupling Intramolecular coupling of phenolic groups, often mimicking biosynthetic pathways. researchgate.netCan be highly regioselective and provide a divergent route to different alkaloid skeletons. researchgate.net

Semisynthetic Transformations and Structural Diversification

While total synthesis provides access to the natural product, semisynthesis offers a valuable complementary approach for generating structural diversity. Starting from a readily available natural product or a synthetic intermediate, specific chemical modifications can be made to explore the chemical space around the core scaffold. For this compound and related morphinandienone alkaloids, semisynthetic transformations could involve modifications at the peripheral functional groups, such as the hydroxyl and methoxy (B1213986) groups on the aromatic rings, or alterations to the nitrogen-containing ring. These modifications can be crucial for understanding the structure-activity relationships of these compounds.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. slideshare.netunacademy.comyoutube.comwikipedia.orgresearchgate.net By systematically modifying the chemical structure of a bioactive molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its pharmacological effects. wikipedia.org For this compound, SAR studies would involve synthesizing a series of analogs with specific structural changes and assessing their biological activities.

Key areas for modification in SAR studies of this compound would include:

Aromatic Ring Substituents: The nature and position of the hydroxyl and methoxy groups on the aromatic rings could be varied to investigate their role in receptor binding or other biological interactions.

Nitrogen Substituent: The methyl group on the nitrogen atom could be replaced with other alkyl groups or functionalized chains to probe the importance of this region for activity.

Stereochemistry: The stereochemical configuration of the chiral centers in the molecule is likely to be critical for its biological activity. Synthesizing and testing different stereoisomers would be an important aspect of SAR studies.

The insights gained from such SAR studies would be invaluable for the design of new, more potent, and selective analogs of this compound with potential therapeutic applications.

Pharmacological and Molecular Target Research

Elucidation of Molecular Mechanisms of Action (e.g., Receptor Binding, Enzyme Modulation)

The precise molecular mechanism of action for carococculine has not been elucidated. The compound is classified as a morphinandienone alkaloid, a structural class that is known to be biosynthetic precursors to pharmacologically active morphinan (B1239233) alkaloids. clockss.org

To understand potential mechanisms, an analysis of alkaloids co-isolated with this compound, such as magnoflorine (B1675912) and palmatine (B190311), is informative. nih.govresearchgate.net Magnoflorine has been shown to exert anti-diabetic effects through the noncompetitive inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme. mdpi.com Further molecular studies indicate that magnoflorine may also target the TLR4 and MAPK8 genes. mdpi.com In studies on breast cancer cells, magnoflorine demonstrated a synergistic effect with the chemotherapeutic agent doxorubicin, enhancing its anti-migration and anti-invasion effects by increasing the expression of the epithelial marker E-cadherin and decreasing mesenchymal markers like N-cadherin. mdpi.com

Palmatine, another co-occurring alkaloid, is known to possess a range of activities, including antimicrobial and sympatholytical (acetylcholine-related) effects. rjpponline.orgresearchgate.net The diverse mechanisms of these related compounds suggest that this compound could potentially interact with various molecular targets, including enzymes and signaling receptors, though specific binding and modulation have yet to be reported.

Preclinical Evaluation of Pharmacological Activities and Biological Effects

There is no specific preclinical data available detailing the pharmacological activities or biological effects of isolated this compound. The evaluation of its therapeutic potential remains an area for future research.

However, crude extracts from plants of the Cocculus and Flueggea genera, from which this compound is derived, have undergone preliminary pharmacological assessment. Extracts of Cocculus species are reported to have analgesic, hypotensive, anticonvulsant, neuroprotective, antibacterial, and anti-inflammatory properties. nih.govcabidigitallibrary.org Specifically, alkaloids from Anamirta cocculus have demonstrated antibacterial and antimicrobial activities. rjpponline.orgresearchgate.net Similarly, the genus Flueggea is known for producing alkaloids and diterpenoids that exhibit a wide range of effects, including antiviral, anti-inflammatory, analgesic, antitumor, and neuroprotective activities. dntb.gov.ua For example, securinine, a major alkaloid from Flueggea suffruticosa, has been shown to possess anticancer properties by inducing apoptosis and autophagy in human colon cancer cells. nih.gov These broad activities within the host genera highlight the potential for this compound to possess significant biological effects that await preclinical confirmation.

Comparative Molecular Studies with Related Alkaloids

A comparative analysis of this compound with its co-isolated alkaloids provides the most insight into its potential activities. This compound is consistently isolated alongside magnoflorine and palmatine from Cocculus carolinus and is also found in Flueggea suffruticosa, which is rich in the Securinega alkaloid securinine. nih.govresearchgate.net

Magnoflorine: This aporphine (B1220529) alkaloid has demonstrated significant neuroprotective, anti-diabetic, and anti-cancer activities. mdpi.commdpi.com Its mechanisms include enzyme inhibition (PTP1B) and modulation of gene expression related to inflammation and cell signaling. mdpi.com It has also been shown to cross the blood-brain barrier and increase the number of parvalbumin-immunoreactive neurons in the hippocampus of mice, suggesting a role in memory enhancement. mdpi.com

Palmatine: This protoberberine alkaloid exhibits a range of activities, including antimicrobial and effects on the central nervous system. rjpponline.org

Securinine: This Securinega alkaloid is a potent CNS stimulant and has been extensively studied for its anticancer activities. researchgate.netnih.gov It is known to induce apoptosis and autophagy and may have therapeutic potential for acute myeloid leukemia. nih.gov

Compared to these well-studied compounds, this compound's activity remains unknown. Its distinct morphinandienone structure sets it apart from the aporphine (magnoflorine), protoberberine (palmatine), and Securinega (securinine) structural classes, implying that its molecular targets and biological effects are likely to be different.

Table 1: Comparative Profile of this compound and Related Alkaloids
AlkaloidStructural ClassSource(s)Reported Biological Activities
This compoundMorphinandienoneCocculus carolinus, Flueggea suffruticosaNot reported
MagnoflorineAporphineCocculus carolinus, Anamirta cocculusAnti-diabetic, Anti-cancer, Neuroprotective, Anti-inflammatory. mdpi.commdpi.com
PalmatineProtoberberineCocculus carolinus, Anamirta cocculusAntimicrobial, Sympatholytical. rjpponline.org
SecurinineSecurinegaFlueggea suffruticosaCNS stimulant, Anticancer (induces apoptosis and autophagy), Anti-inflammatory. researchgate.netnih.gov

Advanced Analytical Techniques and Method Development

Chromatographic Methodologies for Detection and Quantification (e.g., UHPLC, GC)

Chromatographic techniques are fundamental for separating individual alkaloids from the complex mixtures typically found in plant extracts. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are powerful tools for this purpose. sci-hub.sejstar-research.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a preferred method for the analysis of non-volatile alkaloids like Carococculine due to its high resolution, speed, and sensitivity. chromatographyonline.com This technique employs columns with smaller particle sizes (<2 µm), leading to significantly higher efficiency and faster analysis times compared to traditional HPLC. For the analysis of alkaloids from Cocculus and related species, reversed-phase columns, such as C18, are commonly used. sci-hub.semdpi.com The separation is achieved by optimizing the mobile phase, which typically consists of a mixture of aqueous solvents (like water with formic acid or ammonium (B1175870) acetate (B1210297) for pH control and improved peak shape) and organic solvents (such as acetonitrile (B52724) or methanol). mdpi.comfda.gov.tw

A study on alkaloids from different Fangchi species, including Cocculus trilobus, utilized a UHPLC-Diode Array Detection (DAD) method for the simultaneous quantification of various structurally diverse alkaloids. mdpi.com While this compound was not a target analyte in this specific study, the developed methodology, which was validated for linearity, precision, and accuracy, demonstrates a framework applicable to other alkaloids from the genus. mdpi.com

Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile compounds. For non-volatile alkaloids, a derivatization step is often required to increase their volatility and thermal stability. capes.gov.br A common method is trimethylsilylation, which converts polar functional groups (like hydroxyls) into less polar trimethylsilyl (B98337) (TMS) ethers. capes.gov.br GC coupled with a mass spectrometer (GC-MS) has been extensively used for screening alkaloids in various Erythrina species. sci-hub.senih.govnih.gov These studies successfully identified numerous alkaloids by comparing their mass spectra and retention times with those of known standards. capes.gov.brnih.gov For instance, a GC-MS method for analyzing Erythrina alkaloids utilized a glass column packed with 3% OV-17, with the oven temperature programmed to increase from 225°C to 285°C. sci-hub.se

Below is a table summarizing typical chromatographic conditions used for the analysis of alkaloids in the Erythrina and Cocculus genera, which would be applicable for developing a method for this compound.

ParameterUHPLC/HPLC Example (for Cocculus & Erythrina spp.)GC-MS Example (for Erythrina spp.)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5MS (30 m x 0.25 mm x 0.25 µm) or 3% OV-17 packed column
Mobile Phase/Carrier Gas Gradient elution with Acetonitrile/Methanol and Water (with formic acid or ammonium acetate)Carrier Gas: Helium or Nitrogen
Flow Rate 0.5 - 1.0 mL/min~1.1 mL/min
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 25-40 °C)Oven temperature program (e.g., 225°C to 285°C)
Derivatization Not typically requiredTrimethylsilylation (TMS) for non-volatile alkaloids
This table presents a generalized summary of conditions reported in the literature for related alkaloids. sci-hub.semdpi.comresearchgate.net

High-Resolution Spectroscopic Techniques for Trace Analysis (e.g., Q-TOF-MS)

For the unambiguous identification of known compounds and the structural elucidation of novel alkaloids in complex mixtures, high-resolution mass spectrometry (HRMS) is indispensable. researchgate.net Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), often coupled with UHPLC (UHPLC-Q-TOF-MS), has become a powerful tool in natural product research. scribd.comwaters.com This technique provides high mass accuracy (typically within 5 ppm), allowing for the determination of elemental compositions, and its MS/MS capability provides structural information through fragmentation patterns. waters.com

The application of UHPLC-Q-TOF-MS has been demonstrated in the comprehensive chemical profiling of various medicinal plants. For example, a study on Cocculus orbiculatus used UHPLC-Q-TOF-MS/MS to identify 113 different components, including numerous alkaloids. nih.gov The identification was based on matching accurate mass data and fragmentation spectra with established databases and literature. nih.gov Similarly, this technique has been used to analyze alkaloids in processed Coptis chinensis, where it successfully identified 13 compounds and highlighted chemical differences between raw and processed herbs. nih.gov

In the context of this compound analysis, UHPLC-Q-TOF-MS would allow for:

Trace-level detection and identification in crude extracts, even when reference standards are unavailable.

Confirmation of identity by comparing the accurate mass and MS/MS fragmentation pattern against theoretical values or spectral libraries.

Differentiation from isomers and other structurally related alkaloids that may co-elute in a chromatographic separation.

The general workflow involves acquiring full-scan HRMS data to detect all ionizable compounds and then performing targeted or data-dependent MS/MS experiments to obtain fragmentation spectra for ions of interest. frontiersin.org The fragmentation pathways of different alkaloid classes, such as the retro-Diels-Alder reaction characteristic of certain skeletons, can provide definitive structural clues. researchgate.net

Development and Validation of Analytical Protocols for Research Applications

The development of a new analytical method for research purposes requires a systematic approach to ensure it is suitable for its intended use. researchgate.net Method validation is the process of demonstrating through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. nih.gov This process is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines. researchgate.net

A validated analytical protocol for this compound would be essential for its accurate quantification in different plant tissues or for its use in pharmacological studies. The development and validation process generally involves the following stages:

Method Development and Optimization: This initial phase involves selecting the appropriate technique (e.g., UHPLC-DAD), column, and mobile phase. The parameters are optimized to achieve good resolution, peak shape, and a reasonable run time for this compound, separating it from other interfering compounds in the matrix. researchgate.net

Validation of Performance Characteristics: Once the method is optimized, it is formally validated by assessing a set of key parameters. mdpi.comresearchgate.net

A summary of typical validation parameters is provided in the table below, based on validated methods for other plant alkaloids.

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other alkaloids, matrix components).Peak purity analysis (via DAD) and comparison with blank matrix chromatograms.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Calibration curve with a correlation coefficient (r²) > 0.99. mdpi.comresearchgate.net
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery studies by spiking a blank matrix with known concentrations of the analyte; typically 98-102%. tnsroindia.org.in
Precision (Repeatability & Intermediate Precision)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Expressed as Relative Standard Deviation (RSD); typically < 2% for repeatability (intra-day) and < 3% for intermediate precision (inter-day). mdpi.comtnsroindia.org.in
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1. mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. mdpi.com
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Small variations in mobile phase composition, pH, column temperature, etc., should not significantly affect results.
This table outlines the standard parameters for analytical method validation according to ICH guidelines and as reported in relevant literature. mdpi.comresearchgate.nettnsroindia.org.in

Future Perspectives and Research Directions

Emerging Trends in Natural Product Synthesis and Medicinal Chemistry

The synthesis of structurally complex alkaloids is a significant challenge that drives innovation in organic chemistry. Recent years have seen a shift towards more efficient, modular, and sustainable synthetic strategies. A prominent trend is the rise of chemoenzymatic synthesis, which combines the precision of biological catalysts with the versatility of chemical reactions. This approach has been successfully used to produce various bisbenzylisoquinoline alkaloids (bisBIAs), a class structurally related to the monomeric precursors of compounds like Carococculine. researchgate.netresearchgate.net By using enzymes for key steps, such as stereoselective Pictet-Spengler reactions, researchers can achieve high yields of enantiopure building blocks for further chemical modification. researchgate.net

Another key trend is the development of modular and convergent synthetic routes. These strategies allow for the assembly of complex molecules from smaller, pre-functionalized fragments. This not only makes the total synthesis more efficient but also enables the creation of diverse analogues by simply varying the initial building blocks. researchgate.netrsc.org Such modular approaches have been reported for the synthesis of the bisBIA alkaloids tetrandrine (B1684364) and isotetrandrine. rsc.org Furthermore, biocatalysis is increasingly employed to perform difficult chemical transformations with high selectivity, reducing the need for harsh reagents and complex purification steps. bohrium.commdpi.com These modern strategies often diverge from purely biomimetic pathways to provide highly efficient and creative routes to intricate alkaloid scaffolds. acs.org

Integration of Computational Chemistry and Chemoinformatics in Alkaloid Research

Computational chemistry and chemoinformatics have become indispensable tools in modern natural product research. These in silico methods accelerate the discovery process, from structure elucidation to predicting biological activity. For complex stereochemical structures like many alkaloids, computational techniques such as Electronic Circular Dichroism (ECD) calculations are used to confidently determine the absolute configuration of newly isolated compounds. acs.org

Furthermore, computational analysis is crucial for understanding and predicting the outcomes of chemical reactions. For instance, computational modeling has been used to rationalize the observed diastereoselectivity in the synthesis of bisbenzylisoquinoline alkaloids, providing insights that guide synthetic strategy. rsc.orgresearchgate.net In the realm of medicinal chemistry, molecular docking and other in silico screening methods are employed to predict how alkaloids might interact with biological targets, such as proteins or enzymes. This was demonstrated in studies assessing the potential of isoquinoline (B145761) alkaloids against viral proteins. mdpi.com By analyzing structure-activity relationships (SAR), researchers can identify the key chemical features responsible for a compound's biological effects, which is vital for the rational design of new and more potent therapeutic agents. tandfonline.com

Potential for Bio-inspired Synthesis and Metabolic Engineering of Alkaloid Production

While chemical synthesis provides access to complex molecules, nature's own biosynthetic pathways offer a blueprint for elegant and efficient molecular construction. Bio-inspired synthesis seeks to mimic these natural strategies in the lab. escholarship.org An even more powerful approach is metabolic engineering, which involves genetically modifying microorganisms or plants to turn them into cellular factories for producing valuable natural products. researchgate.net This field has made remarkable strides, particularly for benzylisoquinoline alkaloids (BIAs), which are biosynthetic precursors to a vast array of medicinal compounds. nih.govpnas.org

Researchers have successfully engineered microbial hosts, such as yeast (Saccharomyces cerevisiae), to produce BIAs from simple sugars. mdpi.com This technology has been extended to produce even more complex dimeric bisbenzylisoquinoline alkaloids, such as guattegaumerine (B1218701) and berbamunine, entirely within a yeast host. nih.gov Through a combination of strain engineering, protein engineering, and optimization of culture conditions, production titers have been improved dramatically. nih.gov This approach not only offers a sustainable and scalable alternative to isolation from rare plants or complex chemical synthesis but also opens the door to producing novel, "unnatural" alkaloids with potentially improved pharmacological properties by introducing enzymes from different organisms or engineered variants. nih.govmdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.